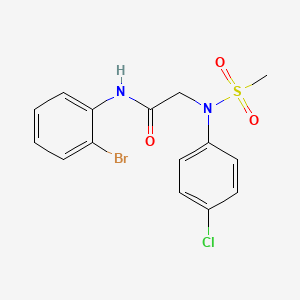![molecular formula C21H19FN4O2 B5000620 N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide, also known as FIIN-3, is a small molecule inhibitor that has been developed to target the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. This molecule has been shown to have potential therapeutic applications in the treatment of various types of cancer.
Wirkmechanismus
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide works by targeting the ATP-binding site of the FGFR family of tyrosine kinases, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against FGFR family of tyrosine kinases, which are known to play a critical role in the development and progression of various types of cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity. However, the effects of this compound on normal cells and tissues are not well understood and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide in lab experiments is its potent inhibitory activity against FGFR family of tyrosine kinases, which makes it a valuable tool for studying the role of these kinases in cancer development and progression. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide. One area of research is to further investigate the effects of this compound on normal cells and tissues, in order to better understand its potential toxicity and side effects. Another area of research is to explore the use of this compound in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy. Additionally, there is a need to develop more potent and selective inhibitors of FGFR family of tyrosine kinases, which could have even greater therapeutic potential in the treatment of cancer.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide involves a series of reactions that are carried out in a stepwise manner. The starting material for the synthesis is 2-fluorobenzylamine, which is reacted with 2-(bromomethyl)-1,3-oxazole to give the intermediate product 2-(2-fluorobenzyl)-1,3-oxazole. This intermediate is then reacted with 1H-indole-3-carboxaldehyde to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide has been extensively researched for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to have potent inhibitory activity against FGFR family of tyrosine kinases, which are known to play a critical role in the development and progression of various types of cancer, including breast cancer, lung cancer, and gastric cancer. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-7-3-1-5-14(17)12-24-19(27)9-10-20-25-26-21(28-20)11-15-13-23-18-8-4-2-6-16(15)18/h1-8,13,23H,9-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVTYZXXKMAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=NN=C(O2)CC3=CNC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethoxyphenyl)[(3-methyl-2-thienyl)methyl]amine](/img/structure/B5000539.png)
![ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5000540.png)

![N-(2-methylphenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5000555.png)
![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)
![4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5000571.png)

![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)
![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)

![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)
![1-(2-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5000633.png)